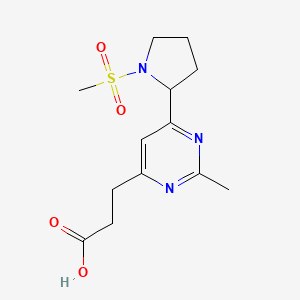
3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Descripción general
Descripción
3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid (CAS: 1316222-10-2) is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in mediating physiological responses.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly through tyrosine kinase inhibition .
- Neuroprotective Effects : In silico studies suggest that the compound may interact with neurodegenerative disease pathways, potentially offering protective effects against neurotoxicity .
- Anti-inflammatory Properties : Compounds with methylsulfonyl groups are known for their anti-inflammatory effects, which may be relevant in treating conditions like arthritis .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigating the antitumor properties of pyrimidine derivatives found that compounds similar to this compound showed significant activity against various cancer cell lines. The mechanism was primarily linked to the inhibition of specific tyrosine kinases involved in tumor growth and metastasis.
Case Study: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, researchers employed molecular docking techniques to predict the interaction of the compound with human cathepsin B. The results indicated a strong binding affinity, suggesting potential therapeutic applications in Alzheimer’s disease management by inhibiting amyloid beta aggregation .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 3-(2-Methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrimidine can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and growth .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Research suggests that the methylsulfonyl group enhances the compound's ability to reduce inflammation markers in various models of inflammatory diseases .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in nucleotide metabolism, which could be beneficial in treating diseases related to nucleotide dysregulation, such as gout and certain cancers .
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a candidate for improving the pharmacokinetic profiles of poorly soluble drugs .
Case Studies
Propiedades
IUPAC Name |
3-[2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-14-10(5-6-13(17)18)8-11(15-9)12-4-3-7-16(12)21(2,19)20/h8,12H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYSOHYKDPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















